4,4'-Sulfonylbis-morpholine is a chemical compound characterized by its unique structure, which includes two morpholine rings connected by a sulfonyl group. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving morpholine derivatives and sulfonyl chlorides. Its relevance has been highlighted in studies focusing on the synthesis of sulfonamide derivatives and their biological evaluations, indicating its importance in pharmaceutical research .
4,4'-Sulfonylbis-morpholine belongs to the class of sulfonamides, which are known for their antibacterial properties. It is also classified under morpholine derivatives, which are cyclic amines that play a crucial role in organic synthesis and medicinal chemistry.
The synthesis of 4,4'-Sulfonylbis-morpholine typically involves the reaction of morpholine with sulfonyl chlorides. The general procedure can be outlined as follows:
The molecular formula of 4,4'-Sulfonylbis-morpholine is . Its structure features:
4,4'-Sulfonylbis-morpholine can participate in several chemical reactions:
The efficiency and selectivity of these reactions depend on factors such as temperature, solvent choice, and reaction time.
The mechanism of action for compounds like 4,4'-Sulfonylbis-morpholine often involves:
Studies have reported minimum inhibitory concentrations (MIC) for related compounds, indicating their potential effectiveness against various bacterial strains .
4,4'-Sulfonylbis-morpholine has several applications:
Systematic Nomenclature:4,4'-Sulfonylbis-morpholine (CAS: 5328-68-7) is defined by IUPAC as 4-(morpholine-4-sulfonyl)morpholine. Its name reflects the symmetric linkage of two morpholine rings via a sulfonyl group (–SO₂–). The molecular formula is C₈H₁₆N₂O₄S, with a molecular weight of 236.29 g/mol. SMILES notation is O=S(N1CCOCC1)(N2CCOCC2)=O, and the structure features a tetrahedral sulfur atom bonded to two nitrogen atoms and two oxygen atoms [1].
Structural Features:
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 5328-68-7 |
| Molecular Formula | C₈H₁₆N₂O₄S |
| Molecular Weight | 236.29 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 70.3 Ų |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: